methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Methylation: The methyl group at the 4-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Etherification: The 7-position substitution with the 2-methylbenzyl group can be achieved through etherification reactions using 2-methylbenzyl bromide in the presence of a base.
Esterification: Finally, the acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new chromen-2-one derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:
Methyl {6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Lacks the 7-[(2-methylbenzyl)oxy] substitution, resulting in different chemical and biological properties.
Methyl {6-chloro-4-methyl-7-[(phenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate: Substituted with a phenyl group instead of a 2-methylbenzyl group, leading to variations in reactivity and biological activity.
Methyl {6-chloro-4-methyl-7-[(2-chlorobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate: Contains a 2-chlorobenzyl group, which may influence its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-12-6-4-5-7-14(12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZRZFQIYOZTHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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